2'-Methyl-4'-n-pentoxyacetophenone

Description

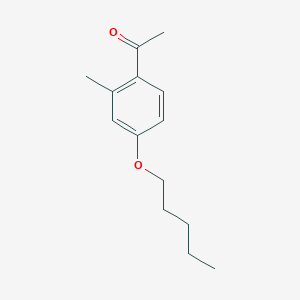

Chemical Structure: 2'-Methyl-4'-n-pentoxyacetophenone (CAS: Not explicitly provided in evidence) is an acetophenone derivative with a methyl group (-CH₃) at the 2'-position and an n-pentoxy group (-O-C₅H₁₁) at the 4'-position of the aromatic ring. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 220.31 g/mol.

The pentoxy chain likely enhances lipophilicity, making it suitable for hydrophobic formulations or drug delivery systems.

Properties

IUPAC Name |

1-(2-methyl-4-pentoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-5-6-9-16-13-7-8-14(12(3)15)11(2)10-13/h7-8,10H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBPLVCNUSDRLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=C(C=C1)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-4’-n-pentoxyacetophenone typically involves the alkylation of 2’-methyl-4’-hydroxyacetophenone with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2’-Methyl-4’-n-pentoxyacetophenone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-4’-n-pentoxyacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro, sulfo, or halo derivatives of the original compound.

Scientific Research Applications

2’-Methyl-4’-n-pentoxyacetophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2’-Methyl-4’-n-pentoxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2'-Methyl-4'-n-pentoxyacetophenone with structurally related acetophenone derivatives, focusing on substituent effects, physical properties, and applications:

Key Comparative Insights :

Melting Points: Shorter substituents like -CH₃ (4'-Methylacetophenone, MP 22–24°C) reduce melting points compared to polar groups like -OCH₃ (4'-Methoxyacetophenone, MP 36–38°C) .

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoro group in 4'-n-Pentoxy-2,2,2-trifluoroacetophenone introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution reactions compared to electron-donating groups like -OCH₃ .

Biological Activity Parallels: Methyl and acetamido substituents influence toxicity profiles. For example, 2'-methyl positioning in acetaminophen analogs reduces hepatotoxicity compared to 3'-methyl derivatives , suggesting that this compound may exhibit favorable safety profiles.

Synthetic Methods: Friedel-Crafts acylation is a common route for acetophenone derivatives, as seen in the synthesis of chloro-hydroxy-methoxy analogs (e.g., 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone, 38% yield using AlCl₃) .

Biological Activity

2'-Methyl-4'-n-pentoxyacetophenone is a compound belonging to the class of chalcones, which are known for their diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methyl group and a pentoxy group attached to an acetophenone backbone, contributing to its unique properties.

Biological Activity Overview

The biological activities of chalcones, including this compound, have been extensively studied. Key areas of activity include:

- Antioxidant Activity : Chalcones exhibit significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases.

- Anticancer Properties : Many chalcone derivatives have shown cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Chalcones can inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : They may interact with signaling pathways such as NF-kB and MAPK, leading to altered gene expression related to cell survival and apoptosis.

- Induction of Apoptosis : Some studies indicate that chalcones can induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

Anticancer Activity

A study conducted on various chalcone derivatives demonstrated that this compound exhibited cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase-3 and PARP cleavage.

Anti-inflammatory Effects

Another investigation evaluated the anti-inflammatory properties of this compound using LPS-stimulated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-α, IL-6) upon treatment with this compound, suggesting its potential use in managing inflammatory conditions.

Data Tables

| Biological Activity | IC50 Value (µM) | Cell Line/Model |

|---|---|---|

| Cytotoxicity | 12 | MCF-7 (Breast Cancer) |

| Anti-inflammatory | N/A | LPS-stimulated Macrophages |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.